molecular formula C25H32N2O3S B247352 (4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone

(4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone

Cat. No. B247352
M. Wt: 440.6 g/mol
InChI Key: XBHJAHLNBMXZEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone, also known as BZP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has gained popularity as a recreational drug due to its stimulant effects. However, BZP also has potential applications in scientific research due to its unique chemical structure and mechanism of action.

Mechanism of Action

(4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It also inhibits their reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
(4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause nausea, vomiting, and anxiety in some individuals. Long-term use of (4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone has been associated with neurological and cardiovascular damage.

Advantages and Limitations for Lab Experiments

(4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone has potential advantages in lab experiments due to its unique chemical structure and mechanism of action. It can be used to study the effects of dopamine and serotonin on the brain, as well as the potential for developing drugs that target these neurotransmitters. However, its recreational use and potential for abuse may limit its usefulness in certain research settings.

Future Directions

There are several potential future directions for research on (4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone. One area of interest is the development of drugs that target dopamine and serotonin reuptake inhibition for the treatment of neurological disorders. Another potential direction is the study of (4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone's effects on the immune system and its potential as an immunomodulatory agent. Further research is also needed to determine the long-term effects of (4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone use and its potential for addiction.

Synthesis Methods

(4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone can be synthesized through a multistep process involving the reaction of piperazine with benzyl chloride and benzene sulfonyl chloride. The resulting compound can then be purified through various methods, such as column chromatography or recrystallization.

Scientific Research Applications

(4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone has been studied for its potential use in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have activity as a dopamine and serotonin reuptake inhibitor, leading to its potential use in the treatment of neurological disorders such as Parkinson's disease and depression.

properties

Molecular Formula

C25H32N2O3S

Molecular Weight

440.6 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone

InChI

InChI=1S/C25H32N2O3S/c28-25(26-16-13-22(14-17-26)18-21-8-3-1-4-9-21)24-12-7-15-27(19-24)31(29,30)20-23-10-5-2-6-11-23/h1-6,8-11,22,24H,7,12-20H2

InChI Key

XBHJAHLNBMXZEM-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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